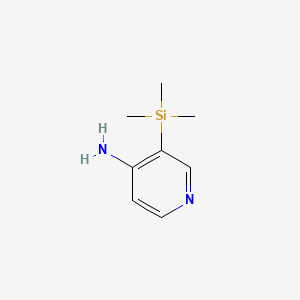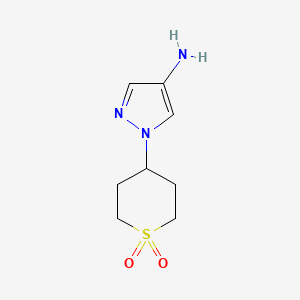![molecular formula C6H10O5 B579994 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone CAS No. 17651-03-5](/img/structure/B579994.png)
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is a chemical compound with a molecular structure that includes a five-membered ring with three hydroxyl groups and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone typically involves the use of starting materials such as glucose or other carbohydrates. The synthetic route often includes steps like oxidation, reduction, and protection-deprotection sequences to achieve the desired structure. Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of this compound may involve biotechnological approaches, such as the use of microbial fermentation processes. These methods can offer higher yields and more environmentally friendly conditions compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like NaBH4 or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of 1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. It can also interact with cellular receptors, influencing signal transduction pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(2S,3S,4S,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate
- 1-[(2S,3S,4S)-3,4-dihydroxy-2-pyrrolidinyl]ethanone
Uniqueness
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone is unique due to its specific arrangement of hydroxyl groups and the presence of an ethanone group This structure confers distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
17651-03-5 |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.141 |
IUPAC-Name |
1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone |
InChI |
InChI=1S/C6H10O5/c1-2(7)5-3(8)4(9)6(10)11-5/h3-6,8-10H,1H3/t3-,4-,5+,6?/m0/s1 |
InChI-Schlüssel |
VTYZWSTWPSLGHX-NSHGFSBMSA-N |
SMILES |
CC(=O)C1C(C(C(O1)O)O)O |
Synonyme |
6-Deoxy-D-arabino-5-hexosulofuranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



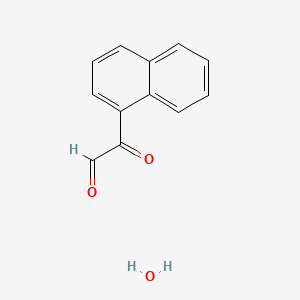
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
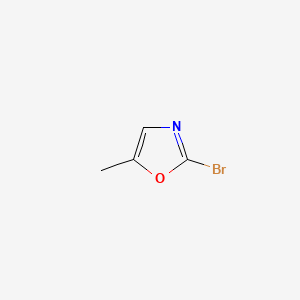
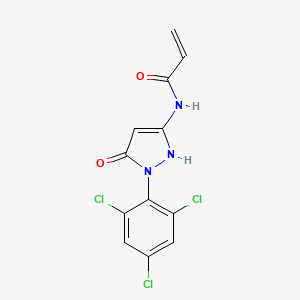
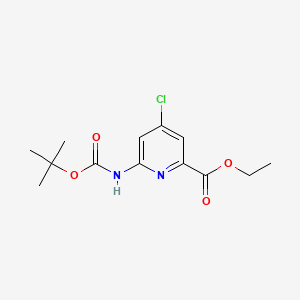
![2,2-Bis[4-[bis(p-nonylphenoxy)phosphinooxy]cyclohexyl]propane](/img/structure/B579926.png)
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
